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Compound of Interest

Compound Name: 2-Ethylhexyl 4-aminobenzoate

Cat. No.: B125862

An In-Depth Technical Guide to 2-Ethylhexyl 4-aminobenzoate

Introduction

2-Ethylhexyl 4-aminobenzoate (CAS No: 26218-04-2) is an organic compound belonging to
the class of aminobenzoate esters.[1][2] It is structurally derived from p-aminobenzoic acid
(PABA), a molecule known for its ability to absorb ultraviolet (UV) radiation.[1] While not as
commonly used as its N-alkylated counterparts like Padimate O, 2-Ethylhexyl 4-
aminobenzoate is significant as a chemical intermediate in the synthesis of other commercial
UV filters, such as Ethylhexyl Triazone, and is also studied in the context of the photostability
and degradation pathways of sunscreen agents.[1] Its lipophilic 2-ethylhexyl chain provides
solubility in the oil phase of cosmetic formulations, a property intentionally designed into PABA
derivatives to overcome the drawbacks of PABA itself, such as skin irritation and the staining of
clothes.[1] This guide provides a detailed overview of its chemical structure, physicochemical
properties, synthesis protocols, and its role in relation to other commercial products.

Chemical Structure and Functional Groups

2-Ethylhexyl 4-aminobenzoate is an ester of p-aminobenzoic acid and 2-ethylhexanol.[1] The
core structure consists of a benzene ring substituted at positions 1 and 4 (para). The key
functional groups that dictate its chemical reactivity and properties are the primary aromatic
amine (-NHz2) and the ester (-COOR) group.[3] The branched 2-ethylhexyl alkyl chain is a
significant feature that influences its physical properties like solubility and oiliness.[1]
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Caption: 2D structure of 2-Ethylhexyl 4-aminobenzoate.

Data Presentation

Quantitative data for 2-Ethylhexyl 4-aminobenzoate is summarized in the tables below.

Table 1: Physicochemical and Identification Properties

Property Value Reference
CAS Number 26218-04-2 [1][2]
Molecular Formula C15H23NO2 [1][2]
Molecular Weight 249.35 g/mol [1112]
IUPAC Name 2-ethylhexyl 4-aminobenzoate [2]

Physical Form

Low-melting solid; White to

light pink/beige powder

[1]141[5]

Solubility

Soluble in methanol; Insoluble

in water

[1]14]

Storage Temperature

2-8°C, inert atmosphere, dark

place
XLogP3 4.2 [2]
CCCCc(cC)coc(=0)c1=cc
SMILES [2]

=C(C=C1)N

| INChl Key | ZIQXUTDROPGVLH-UHFFFAOYSA-N [[1] |

Table 2: Predicted *H NMR Spectral Data
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Approximate . -
Predicted Splitting

Proton Type Chemical Shift (5, Integration
Pattern

ppm)
Aromatic (ortho to -

78-7.9 Doublet 2H
COOR)
Aromatic (ortho to -

6.6 -6.7 Doublet 2H
NH2)
Amine (-NH2) 40-4.3 Broad Singlet 2H
Ester Methylene (-

41-4.2 Doublet 2H
OCHz2-)
Ethylhexyl Chain 0.8-1.6 Multiplets 15H

Table based on predicted values.[1]

Table 3: Key Spectroscopic and Ecotoxicity Data

Data Type Value /| Observation Reference

Expected Parent lon (M*):
Mass Spec (GC-MS) [1]
miz 249

KBr-Pellet technique is
suitable. Expected bands for
N-H stretch (amine), C=0
IR Spectroscopy (2]
stretch (ester), C-O stretch,
and aromatic C-H/C=C

vibrations.

] Absorbs radiation in the UVB
UV Absorption [1]
spectrum (280-320 nm).

Ecotoxicity (Daphnia) 48-hour EC50: 0.46 mg/L [1]

Ecotoxicity (Algae) 72-hour EC50: 0.53 mg/L [1]
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| Ecotoxicity (Fish) | 96-hour LC50: >0.17 mg/L |[1] |

Experimental Protocols

Several synthetic routes for 2-Ethylhexyl 4-aminobenzoate have been established. The most
common methods start from p-aminobenzoic acid or p-nitrobenzoic acid derivatives.

Synthesis via Reduction of 2-ethylhexyl 4-nitrobenzoate

This two-step process begins with the esterification of 4-nitrobenzoic acid with 2-ethylhexanol
to form the nitro-ester intermediate, which is then reduced to the primary amine.[1]

Protocol for Nitro Group Reduction:

e Reaction Setup: In a three-necked flask equipped with a stirrer, combine 55.87 g (0.20 mol)
of 2-ethylhexyl 4-nitrobenzoate, 33.60 g (1.2 mol) of reduced iron powder, 48.15 g (1.8 mol)
of ammonium chloride, and 920 mL of a methanol-water solution (5:1 v/v).

e Reaction Execution: Heat the mixture to reflux and maintain the reaction for 16-17 hours.
The progress of the reaction should be monitored by thin-layer chromatography (TLC).

o Work-up: Upon completion, filter the hot reaction mixture and wash the filter cake with
methanol.

o Extraction: Combine the filtrate and washings and concentrate under reduced pressure.
Dissolve the resulting crude product in 200 mL of water and adjust the pH to 7-8 with a
saturated sodium carbonate solution.

 Purification: Extract the agqueous solution twice with 200 mL of dichloromethane. Combine
the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to yield 2-ethylhexyl 4-aminobenzoate as a light-yellow solid.

An alternative, high-yield reduction can be achieved via catalytic hydrogenation using a
Palladium on activated charcoal (Pd/C) catalyst with hydrogen gas at 50-60°C.[1]

Synthesis via Fischer Esterification
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This is a direct, acid-catalyzed reaction between p-aminobenzoic acid (PABA) and 2-
ethylhexanol.[1]

Protocol for Fischer Esterification:
e Reactants: Charge a reaction vessel with p-aminobenzoic acid and 2-ethylhexanol.

o Catalyst: Add a strong acid catalyst, such as concentrated sulfuric acid (H2SOa) or p-
toluenesulfonic acid (p-TSA).

o Reaction Conditions: Heat the mixture, typically under reflux at 110-120°C, to drive the
formation of the ester and water. Water is removed as it is formed to shift the equilibrium
towards the product.

 Purification: After the reaction is complete, the mixture is cooled, neutralized, and the product
is purified, typically through extraction and distillation or crystallization.

Analytical Method: Gas Chromatography-Mass
Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis and quantification of 2-Ethylhexyl 4-
aminobenzoate.[1]

e Principle: The compound is volatilized and separated from other components in a gas
chromatograph before being detected and identified by a mass spectrometer.

o Sample Preparation: For complex matrices, a sample clean-up and extraction step may be
required. To enhance volatility and thermal stability, derivatization techniques like
trimethylsilylation can be employed.[1]

o Detection: The mass spectrometer can be operated in full-scan mode to identify unknown
compounds or in selective ion monitoring (SIM) mode to specifically target the parent ion
(m/z 249) for accurate quantification, even in the presence of interfering substances.[1]

Visualized Workflows and Relationships
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The following diagrams illustrate a key synthesis workflow and the compound's relationship to
other commercial products.

Workflow: Synthesis via Nitro-Intermediate Reduction

Start Materials:
- 2-ethylhexyl 4-nitrobenzoate
- Iron Powder
- NH4CI
- Methanol/Water

Heat to Reflux
(16-17 hours)

Hot Filtration

Concentrate Filtrate
(Reduced Pressure)

Dissolve in Water
Adjust pH to 7-8
(Na2CO3 soln)

Extract with
Dichloromethane (x2)

Dry Organic Phase
(Anhydrous MgS0O4)

[Concentrate Organic Phasea

(Reduced Pressure)

Final Product:
2-Ethylhexyl 4-aminobenzoate
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Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of 2-Ethylhexyl 4-aminobenzoate.

Relationship to Commercial UV Filters
Padimate O (ODPABA)

Ethylhexyl Triazone

(Commercial UV Filter)

(Commercial UV Filter)

Impurity / precursor in synthesis/phototransformation product

2-Ethylhexyl
4-aminobenzoate

Click to download full resolution via product page

Caption: Role as an impurity, precursor, or degradation product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2-Ethylhexyl 4-aminobenzoate | 26218-04-2 | Benchchem [benchchem.com]

2. 2-Ethylhexyl 4-aminobenzoate | C15H23NO2 | CID 11436614 - PubChem
[pubchem.ncbi.nim.nih.gov]

3. Buy 2-Ethylhexyl 4-aminobenzoate (EVT-340786) | 26218-04-2 [evitachem.com]

4. 2-ethylhexyl- 4 amino benzoate [intersperse.in]

5. 2-Ethylhexyl-4-aminobenzoate (Etoneamine) (SARASORB ETN) [sarex.com]

To cite this document: BenchChem. [2-Ethylhexyl 4-aminobenzoate chemical structure and
functional groups]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b125862#2-ethylhexyl-4-aminobenzoate-chemical-
structure-and-functional-groups]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b125862?utm_src=pdf-body-img
https://www.benchchem.com/product/b125862?utm_src=pdf-body
https://www.benchchem.com/product/b125862?utm_src=pdf-body-img
https://www.benchchem.com/product/b125862?utm_src=pdf-custom-synthesis
https://www.benchchem.com/product/b125862
https://pubchem.ncbi.nlm.nih.gov/compound/2-Ethylhexyl-4-aminobenzoate
https://pubchem.ncbi.nlm.nih.gov/compound/2-Ethylhexyl-4-aminobenzoate
https://www.evitachem.com/product/evt-340786
https://www.intersperse.in/2-ethylhexyl-4-amino-benzoate.php
https://www.sarex.com/fine/product/uv-filters-for-personal-care/etoneamine-sarasorb-etn
https://www.benchchem.com/product/b125862#2-ethylhexyl-4-aminobenzoate-chemical-structure-and-functional-groups
https://www.benchchem.com/product/b125862#2-ethylhexyl-4-aminobenzoate-chemical-structure-and-functional-groups
https://www.benchchem.com/product/b125862#2-ethylhexyl-4-aminobenzoate-chemical-structure-and-functional-groups
https://www.benchchem.com/product/b125862#2-ethylhexyl-4-aminobenzoate-chemical-structure-and-functional-groups
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125862?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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